molecular formula C11H19N3O2 B15299503 2-Methyl-2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoic acid

2-Methyl-2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoic acid

Cat. No.: B15299503
M. Wt: 225.29 g/mol
InChI Key: WSJFPPNTESDIEE-UHFFFAOYSA-N
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Description

2-Methyl-2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoic acid typically involves multi-step organic reactions. The starting materials might include 2-propylimidazole and methylamine, which undergo a series of reactions such as alkylation, amination, and carboxylation under controlled conditions. Specific reagents, catalysts, and solvents are used to facilitate these reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to active sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(methylamino)-3-(1h-imidazol-1-yl)propanoic acid
  • 2-Methyl-2-(ethylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoic acid
  • 2-Methyl-2-(methylamino)-3-(2-ethyl-1h-imidazol-1-yl)propanoic acid

Uniqueness

Compared to similar compounds, 2-Methyl-2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoic acid may exhibit unique properties due to the specific arrangement of its functional groups

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

2-methyl-2-(methylamino)-3-(2-propylimidazol-1-yl)propanoic acid

InChI

InChI=1S/C11H19N3O2/c1-4-5-9-13-6-7-14(9)8-11(2,12-3)10(15)16/h6-7,12H,4-5,8H2,1-3H3,(H,15,16)

InChI Key

WSJFPPNTESDIEE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CN1CC(C)(C(=O)O)NC

Origin of Product

United States

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